Tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
Overview
Description
Tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride is a chemical compound with the CAS Number: 1221792-10-4 . It has a linear formula of C12H23ClN2O2S . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O2S.ClH/c1-11(2,3)16-10(15)14-7-4-12(5-8-14)13-6-9-17-12;/h13H,4-9H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 294.85 . It has a melting point range of 197 - 199 degrees Celsius . The compound should be stored under nitrogen .Scientific Research Applications
Supramolecular Arrangements
The study by Graus et al. (2010) focuses on the synthesis of cyclohexane-5-spirohydantoin derivatives, including tert-butyl substituted diazaspirodecane compounds. It explores their molecular and crystal structures, highlighting the impact of substituents on supramolecular arrangements. This research underscores the relevance of such compounds in the study of crystal engineering and material science (Graus et al., 2010).
Conformational Analysis in Peptide Synthesis
Fernandez et al. (2002) describe the synthesis of tert-butoxycarbonyl-protected diazaspirodecane derivatives for use in peptide synthesis as constrained surrogates for dipeptides. This work emphasizes the role of these spirocyclic compounds in mimicking peptide backbones and their potential in designing peptide mimetics with enhanced stability and specificity (Fernandez et al., 2002).
NMR Spectroscopic Analysis
Guerrero-Alvarez et al. (2004) utilize tert-butyl substituted spirodecane derivatives to demonstrate the utility of NMR spectroscopy in determining the relative configuration of spirocyclic compounds. This study provides valuable insights into the structural analysis of complex molecules, facilitating their use in various synthetic and analytical applications (Guerrero-Alvarez et al., 2004).
Reaction Pathways and Synthesis
Moskalenko and Boev (2012) investigate the reaction pathways of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to the formation of isomeric condensation products. This research highlights the synthetic flexibility of spirocyclic compounds and their potential in generating diverse chemical structures with varying biological activities (Moskalenko & Boev, 2012).
Anticancer Activity
Flefel et al. (2017) synthesize new 1-thia-azaspiro[4.5]decane derivatives and evaluate their anticancer activity against several cancer cell lines. This study demonstrates the potential therapeutic applications of spirocyclic compounds in oncology, offering a foundation for further development into anticancer agents (Flefel et al., 2017).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H312, H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S.ClH/c1-11(2,3)16-10(15)14-7-4-12(5-8-14)13-6-9-17-12;/h13H,4-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAIZOPMIMKPBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NCCS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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